molecular formula C18H20N4O2 B11027539 2-(2-methylpropyl)-N-(1-methyl-1H-pyrazol-4-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

2-(2-methylpropyl)-N-(1-methyl-1H-pyrazol-4-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

Cat. No.: B11027539
M. Wt: 324.4 g/mol
InChI Key: VQWRSCZKZZQFHY-UHFFFAOYSA-N
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Description

2-(2-methylpropyl)-N-(1-methyl-1H-pyrazol-4-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining an isoquinoline core with a pyrazole moiety, making it an interesting subject for chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylpropyl)-N-(1-methyl-1H-pyrazol-4-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Isoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde under acidic conditions to form the isoquinoline skeleton.

    Introduction of the Pyrazole Moiety: The pyrazole ring can be synthesized separately via the condensation of hydrazine with a 1,3-diketone, followed by N-methylation.

    Coupling Reaction: The final step involves coupling the isoquinoline derivative with the pyrazole derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

For industrial-scale production, the process would be optimized for yield and purity. This might involve:

    Continuous Flow Chemistry: To enhance reaction efficiency and control.

    Catalysis: Using catalysts to lower activation energy and increase reaction rates.

    Purification Techniques: Employing crystallization, chromatography, or distillation to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline core, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the isoquinoline or pyrazole rings.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols).

Major Products

    Oxidation: N-oxides of the isoquinoline ring.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted isoquinoline or pyrazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions.

    Material Science: Potential use in the development of organic semiconductors.

Biology

    Enzyme Inhibition: It may serve as an inhibitor for specific enzymes due to its unique structure.

    Protein Binding Studies: Useful in studying protein-ligand interactions.

Medicine

    Drug Development: Potential as a lead compound for developing new pharmaceuticals, particularly in targeting neurological or inflammatory pathways.

Industry

    Agriculture: Possible use as a pesticide or herbicide due to its bioactive properties.

    Chemical Synthesis: Intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action for 2-(2-methylpropyl)-N-(1-methyl-1H-pyrazol-4-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity. This inhibition can occur through competitive binding or allosteric modulation, affecting the enzyme’s function and downstream pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(2-methylpropyl)-N-(1-methyl-1H-pyrazol-4-yl)-1-oxo-1,2-dihydroisoquinoline-3-carboxamide: Differing by the position of the carboxamide group.

    2-(2-methylpropyl)-N-(1-methyl-1H-pyrazol-4-yl)-1-oxo-1,2-dihydroisoquinoline-4-sulfonamide: Featuring a sulfonamide group instead of a carboxamide.

Uniqueness

The unique combination of the isoquinoline and pyrazole rings in 2-(2-methylpropyl)-N-(1-methyl-1H-pyrazol-4-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide provides distinct chemical properties, such as enhanced binding affinity and specificity for certain biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H20N4O2

Molecular Weight

324.4 g/mol

IUPAC Name

2-(2-methylpropyl)-N-(1-methylpyrazol-4-yl)-1-oxoisoquinoline-4-carboxamide

InChI

InChI=1S/C18H20N4O2/c1-12(2)9-22-11-16(14-6-4-5-7-15(14)18(22)24)17(23)20-13-8-19-21(3)10-13/h4-8,10-12H,9H2,1-3H3,(H,20,23)

InChI Key

VQWRSCZKZZQFHY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=C(C2=CC=CC=C2C1=O)C(=O)NC3=CN(N=C3)C

Origin of Product

United States

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